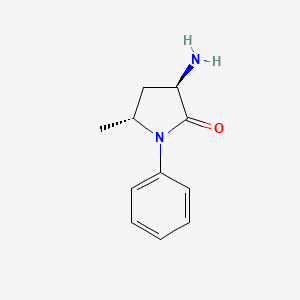
trans-2-Chlorocyclopentanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-2-Chlorocyclopentanol: is an organic compound with the molecular formula C5H9ClO . It is a chlorinated derivative of cyclopentanol, where the chlorine atom is attached to the second carbon in the cyclopentane ring, and the hydroxyl group is attached to the first carbon. This compound is notable for its stereochemistry, specifically the trans configuration, which means the chlorine and hydroxyl groups are on opposite sides of the cyclopentane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions:
-
Addition of Hypochlorous Acid to Cyclopentene:
- Cyclopentene is reacted with hypochlorous acid to form trans-2-Chlorocyclopentanol.
- Reaction conditions: The reaction is typically carried out in an aqueous medium at low temperatures to control the reaction rate and yield.
-
Reaction of Cyclopentanediol with Thionyl Chloride:
- Cyclopentanediol is treated with thionyl chloride to produce this compound.
- Reaction conditions: This reaction is performed under anhydrous conditions to prevent the hydrolysis of thionyl chloride.
Industrial Production Methods:
- The industrial production of this compound often involves the chlorination of cyclopentanol using chlorine gas in the presence of a catalyst. The reaction is carried out in a controlled environment to ensure the selective formation of the trans isomer.
Chemical Reactions Analysis
Types of Reactions:
-
Oxidation:
- trans-2-Chlorocyclopentanol can be oxidized to form 2-chlorocyclopentanone.
- Common reagents: Potassium permanganate, chromium trioxide.
-
Reduction:
- Reduction of this compound can yield cyclopentanol.
- Common reagents: Lithium aluminum hydride, sodium borohydride.
-
Substitution:
- The chlorine atom in this compound can be substituted with other nucleophiles.
- Common reagents: Sodium hydroxide, potassium cyanide.
Major Products:
- Oxidation: 2-Chlorocyclopentanone.
- Reduction: Cyclopentanol.
- Substitution: Various substituted cyclopentanol derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- trans-2-Chlorocyclopentanol is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology:
- It is used in the study of enzyme-catalyzed reactions involving halogenated alcohols.
Medicine:
- Research is ongoing to explore its potential use in the development of new therapeutic agents.
Industry:
- It is used in the production of specialty chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of trans-2-Chlorocyclopentanol involves its interaction with various molecular targets, depending on the specific application. In chemical reactions, the hydroxyl group and the chlorine atom can participate in nucleophilic substitution and elimination reactions, respectively. The compound’s reactivity is influenced by the trans configuration, which affects the spatial orientation of the functional groups.
Comparison with Similar Compounds
-
cis-2-Chlorocyclopentanol:
- Similar structure but with the chlorine and hydroxyl groups on the same side of the cyclopentane ring.
- Different reactivity due to the cis configuration.
-
2-Bromocyclopentanol:
- Bromine atom instead of chlorine.
- Different reactivity and physical properties due to the presence of bromine.
-
Cyclopentanol:
- Lacks the chlorine atom.
- Different chemical properties and reactivity.
Uniqueness:
- The trans configuration of trans-2-Chlorocyclopentanol provides unique reactivity patterns compared to its cis isomer and other halogenated cyclopentanol derivatives. This makes it valuable in specific synthetic applications where stereochemistry is crucial.
Properties
IUPAC Name |
(1R,2R)-2-chlorocyclopentan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO/c6-4-2-1-3-5(4)7/h4-5,7H,1-3H2/t4-,5-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCCNFMGRUXKBFV-RFZPGFLSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(S)-2-Hydroxy-2'-[(R)-hydroxy(4-pyridyl)methyl]-[1,1'-binaphthalene]](/img/structure/B11927178.png)
![Hexadecyl[6-(hexadecylamino)-2,3,4,5-tetrahydroxyhexyl]amine](/img/structure/B11927185.png)
![2-[(1R,2R)-2-amino-1,2-diphenylethyl]-4-azanidylcarbonyl-6-chlorobenzenesulfinate;1-methyl-4-propan-2-ylbenzene;ruthenium(2+)](/img/structure/B11927196.png)
![(R)-3-[(E)-[[(S)-1-[2-(Diphenylphosphino)phenyl]ethyl]imino]methyl]-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B11927200.png)
![6-NitroH-imidazo[1,2-a]pyridine](/img/structure/B11927201.png)
![N-[3-(3-Amino-4-nitrophenoxy)phenyl]-3-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B11927203.png)
![tert-butyl N-[(tert-butoxy)carbonyl]-N-(2-chloro-9H-purin-6-yl)carbamate](/img/structure/B11927205.png)



![Propanenitrile, 3-[[4-[(2-bromo-6-methyl-4-nitrophenyl)azo]-3-methylphenyl](2-hydroxyethyl)amino]-](/img/structure/B11927231.png)
